3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClFNO4S2 and a molecular weight of 315.77 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-4-aminobenzenesulfonyl chloride with propane-2-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Products vary depending on the specific reaction but can include sulfonic acids and reduced sulfonyl derivatives.
Scientific Research Applications
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming stable sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluoro group.
Uniqueness
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride is unique due to its combination of a fluoro group and a sulfonyl chloride group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3-fluoro-4-(propan-2-ylsulfonylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO4S2/c1-6(2)18(15,16)12-9-4-3-7(5-8(9)11)17(10,13)14/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHXPXSYVXNBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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